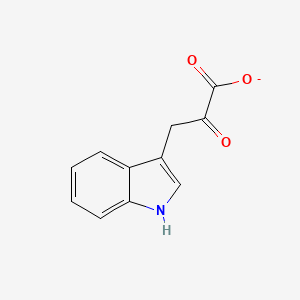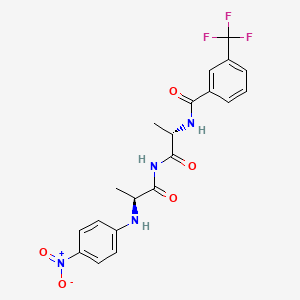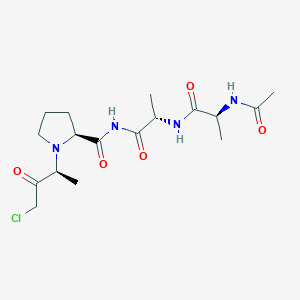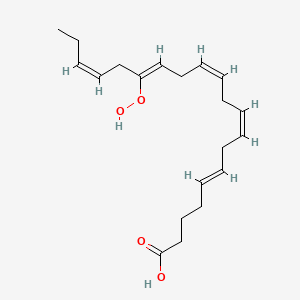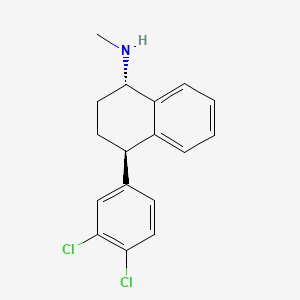
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a member of tetralins.
Applications De Recherche Scientifique
Stereoselective Synthesis Processes
A significant application of this compound is in the development of stereoselective synthesis processes. Han et al. (2007) described a multikilogram-scale, stereoselective process for synthesizing a related compound, highlighting the importance of stereochemistry in pharmaceutical synthesis (Han et al., 2007).
Synthesis of Antidepressants
The compound is also crucial in the synthesis of antidepressants like sertraline hydrochloride. Vukics et al. (2002) presented an improved industrial synthesis of sertraline hydrochloride, using a structurally similar compound (Vukics et al., 2002).
Intermediate for Bioactive Compounds
Wei-dong (2013) discussed using derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine as intermediates in synthesizing bioactive compounds, which is crucial in pharmaceutical research (Wei-dong, 2013).
Mast Cell Stabilising Activity
Barlow et al. (2011) investigated cyclic analogues of 4-amino-3,4-dihydronaphthalen-1(2H)-ones, including a related compound, for mast cell stabilising activity, important in allergy and inflammation research (Barlow et al., 2011).
Asymmetric Epoxidation of Alkenes
A study by Zhang et al. (2001) demonstrated the use of a related dichlororuthenium(IV) complex in the asymmetric epoxidation of alkenes, indicating potential applications in stereoselective organic synthesis (Zhang et al., 2001).
Palladium-Catalyzed Aminocarbonylation
Farkas et al. (2013) explored the use of 1-iodo-3,4-dihydronaphthalene, closely related to the compound , in palladium-catalyzed aminocarbonylation, demonstrating its potential in facilitating complex organic syntheses (Farkas et al., 2013).
Propriétés
Nom du produit |
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
|---|---|
Formule moléculaire |
C17H17Cl2N |
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m1/s1 |
Clé InChI |
VGKDLMBJGBXTGI-PXAZEXFGSA-N |
SMILES isomérique |
CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



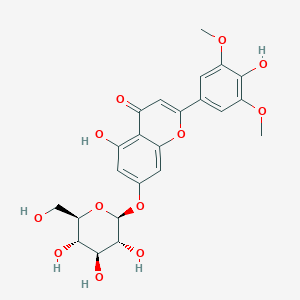
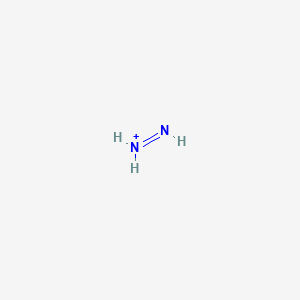
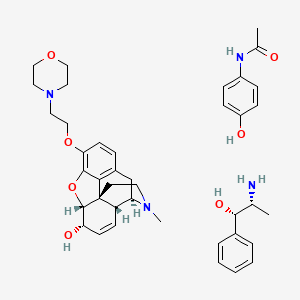

![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)
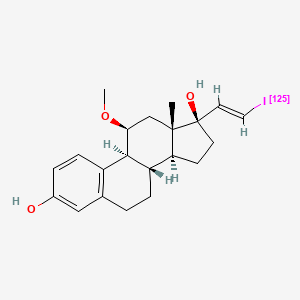
![(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1233712.png)
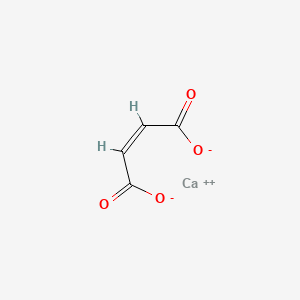
![N-((1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl)-9-methyl-9H-purin-6-amine](/img/structure/B1233714.png)
